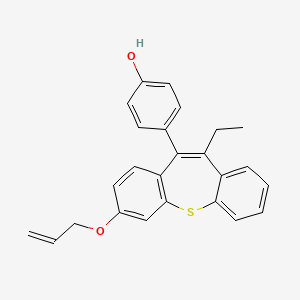
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is a complex organic compound belonging to the class of dibenzo[b,f]thiepins. These compounds are known for their diverse pharmacological properties, including antiestrogenic and neuroleptic activities . The unique structure of this compound, featuring a dibenzo[b,f]thiepin core with an allyloxy and ethyl substituent, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the dibenzo[b,f]thiepin core through a series of cyclization reactions. The allyloxy and ethyl groups are then introduced via nucleophilic substitution and alkylation reactions, respectively . Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiepin ring can be reduced to form dihydro derivatives.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinones, dihydro derivatives, and substituted phenols. These products retain the core dibenzo[b,f]thiepin structure but exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antiestrogenic and neuroleptic activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- involves its interaction with specific molecular targets, such as estrogen receptors and neurotransmitter receptors. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects. The pathways involved include inhibition of estrogen receptor signaling and modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f]oxepins: Similar structure but with an oxygen atom in place of sulfur.
Dibenzo[a,e]cyclooctenes: Different ring fusion pattern but similar pharmacological properties.
Dibenzo[b,f]thiocins: Contain a sulfur atom but differ in the position of substituents.
Uniqueness
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
85850-86-8 |
|---|---|
Fórmula molecular |
C25H22O2S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-(6-ethyl-2-prop-2-enoxybenzo[b][1]benzothiepin-5-yl)phenol |
InChI |
InChI=1S/C25H22O2S/c1-3-15-27-19-13-14-22-24(16-19)28-23-8-6-5-7-21(23)20(4-2)25(22)17-9-11-18(26)12-10-17/h3,5-14,16,26H,1,4,15H2,2H3 |
Clave InChI |
KZAHIQFFJCFOEO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C(C=C2)OCC=C)SC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




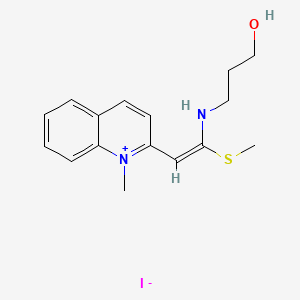
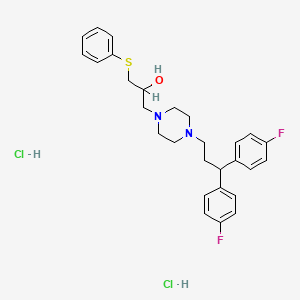
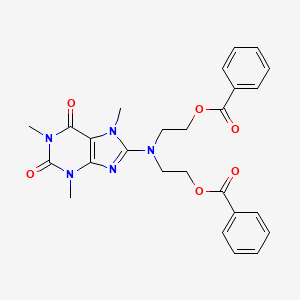
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
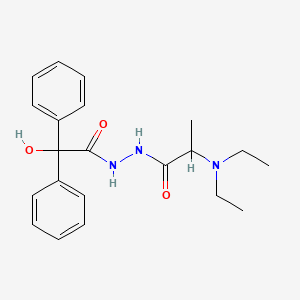
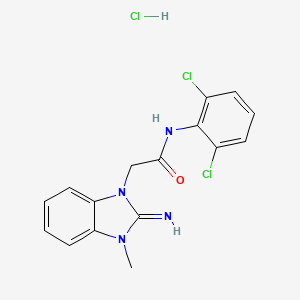
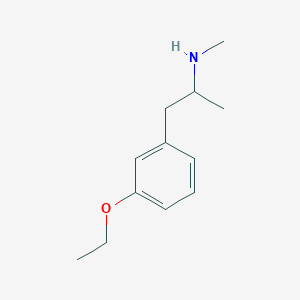
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)




